Methyl3-(4-aminophenyl)acrylatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-aminophenyl)acrylate hydrochloride is an organic compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-aminophenyl)acrylate hydrochloride typically involves the reaction of 4-aminophenylacrylic acid with methanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. For example, the synthesis can be carried out over a period of several hours without clogging or pressure build-up, achieving high throughput and isolated yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-aminophenyl)acrylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of N-alkyl derivatives.
Scientific Research Applications
Methyl 3-(4-aminophenyl)acrylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of functional polymers.
Biology: Employed in the study of enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(4-aminophenyl)acrylate hydrochloride involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-nitrophenyl)acrylate
- Methyl 3-(4-methoxyphenyl)acrylate
- Methyl 3-(4-chlorophenyl)acrylate
Uniqueness
Methyl 3-(4-aminophenyl)acrylate hydrochloride is unique due to its amino group, which allows for a wide range of chemical modifications and applications. This functional group makes it particularly useful in the synthesis of polymers and in biological research .
Properties
Molecular Formula |
C10H12ClNO2 |
---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
methyl (E)-3-(4-aminophenyl)prop-2-enoate;hydrochloride |
InChI |
InChI=1S/C10H11NO2.ClH/c1-13-10(12)7-4-8-2-5-9(11)6-3-8;/h2-7H,11H2,1H3;1H/b7-4+; |
InChI Key |
IINGSOPKXWPBDP-KQGICBIGSA-N |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)N.Cl |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.